2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Overview
Description
“2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide” is a compound that belongs to the class of synthetic antimicrobial drugs known as sulfonamides . Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Synthesis Analysis
While specific synthesis details for this compound were not found, a related method involves the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation . This method uses 2-furoic acid, furfurylamine, and furfuryl alcohol .Molecular Structure Analysis
The molecular weight of “this compound” is 252.29 . Its IUPAC name is 2-amino-N-(2-furylmethyl)benzenesulfonamide . The InChI code is 1S/C11H12N2O3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8,12H2 .Physical and Chemical Properties Analysis
The compound is an oil at room temperature . Its melting point is 50-51 degrees Celsius .Mechanism of Action
Target of Action
Sulfonamides, a group of drugs to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts crucial biochemical processes in the target organisms, leading to their eventual death or growth inhibition .
Biochemical Pathways
Based on the known targets of sulfonamides, it can be inferred that this compound likely affects the carbonic anhydrase and dihydropteroate synthetase pathways . The downstream effects of these disruptions would depend on the specific biological context but could include a decrease in intraocular pressure (in the case of carbonic anhydrase inhibition) or a decrease in bacterial folic acid synthesis (in the case of dihydropteroate synthetase inhibition) .
Result of Action
Based on the known actions of sulfonamides, it can be inferred that this compound likely leads to a decrease in intraocular pressure or a decrease in bacterial folic acid synthesis, depending on the target .
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSCNSPWZXPHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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